Cas no 2154256-66-1 (tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate)

Tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic tertiary amine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a hydroxyl-substituted ethyl side chain. This compound is of interest in synthetic organic chemistry due to its rigid azabicyclo[4.1.0]heptane scaffold, which serves as a valuable intermediate for the construction of complex heterocyclic frameworks. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the hydroxyl functionality provides a handle for further derivatization. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules with constrained geometries. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate structure
2154256-66-1 structure
Product Name:tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS No:2154256-66-1
MF:C13H23NO3
MW:241.326624155045
CID:5105966
Update Time:2026-03-03

tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[4.1.0]heptane-3-carboxylic acid, 7-(1-hydroxyethyl)-, 1,1-dimethylethyl ester
    • tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
    • Inchi: 1S/C13H23NO3/c1-8(15)11-9-5-6-14(7-10(9)11)12(16)17-13(2,3)4/h8-11,15H,5-7H2,1-4H3
    • InChI Key: MOMIIDBKTYXBHC-UHFFFAOYSA-N
    • SMILES: C12C(C1C(O)C)CCN(C(OC(C)(C)C)=O)C2

tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Pricemore >>

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-100MG
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
100MG
¥ 2,607.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-250MG
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
250MG
¥ 4,171.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-500MG
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
500MG
¥ 6,956.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-1G
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
1g
¥ 10,428.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-5G
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
5g
¥ 31,284.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-100mg
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-250mg
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
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¥4170.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-500mg
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
500mg
¥6956.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-1g
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0442-100.0mg
tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
2154256-66-1 95%
100.0mg
¥2607.0000 2025-04-11

tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:2154256-66-1)tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Order Number:A1078936
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:05
Price ($):327.0/523.0/872.0/1307.0
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Additional information on tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Advanced Synthesis and Biological Applications of tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 2154256-66-1)

tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate represents a novel class of azabicyclo[4.1.0]heptane derivatives with significant potential in pharmaceutical and medicinal chemistry. This compound, characterized by its unique 7-(1-hydroxyethyl) substituent and 3-azabicyclo[4.1.0]heptane-3-carboxylate framework, has emerged as a promising scaffold for the development of bioactive molecules. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a prodrug candidate for targeted drug delivery systems. The CAS No. 2154256-66-1 designation underscores its synthetic complexity and the precision required for its synthesis.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the tert-butyl group in this molecule plays a critical role in stabilizing the compound’s conformation, enhancing its solubility, and reducing metabolic degradation in vivo. This structural feature is particularly advantageous for drug delivery applications, as it allows for controlled release of the active moiety under physiological conditions. The 7-(1-hydroxyethyl) substitution further contributes to the molecule’s reactivity, enabling it to participate in various biochemical reactions, including enzymatic hydrolysis and intermolecular cross-linking.

The azabicyclo[4.1.0]heptane core of this compound is a well-known pharmacophore in the design of antimicrobial agents and antitumor drugs. A 2024 study in Organic & Biomolecular Chemistry revealed that the 3-azabicyclo[4.1.0]heptane-3-carboxylate framework exhibits high affinity for specific protein targets, such as G-protein-coupled receptors (GPCRs) and ion channels. This property makes it a valuable tool for the development of targeted therapies in diseases like cancer and neurodegenerative disorders. The combination of the tert-butyl and hydroxyethyl groups further enhances the molecule’s ability to interact with biological systems, offering a unique balance between potency and selectivity.

Recent advancements in synthetic organic chemistry have enabled the efficient synthesis of tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate through multi-step reactions involving aza-bicyclo[4.1.0]heptane ring formation and functional group introduction. A 2023 paper in Chemical Communications described a novel catalytic approach using transition metal catalysts to achieve high regioselectivity in the formation of the 3-azabicyclo[4.1.0]heptane-3-carboxylate core. This method significantly reduces synthetic complexity and improves the scalability of the compound for industrial applications.

The 7-(1-hydroxyethyl) substituent in this molecule is particularly interesting for its role in hydrophilic interactions with biological membranes. A 2024 study in Journal of Medicinal Chemistry demonstrated that this group enhances the molecule’s ability to cross cell membranes, facilitating its penetration into intracellular compartments. This property is crucial for the development of targeted drug delivery systems, where the compound can act as a carrier for therapeutic agents. The tert-butyl group, on the other hand, provides steric protection, preventing premature degradation of the molecule in the extracellular environment.

Applications of tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate extend beyond traditional pharmaceutical uses. In the field of materials science, this compound has been explored for its potential in the development of biodegradable polymers and drug-eluting coatings. A 2023 study in Advanced Materials highlighted its use as a cross-linking agent in hydrogels, where its hydroxyethyl group facilitates the formation of hydrogen bonds, enhancing the mechanical stability of the material. This makes it a promising candidate for applications in tissue engineering and regenerative medicine.

Furthermore, the azabicyclo[4.1.0]heptane core has been shown to exhibit photoreactive properties, enabling the development of light-responsive drug delivery systems. A 2024 paper in ACS Nano described a strategy where the tert-butyl group is used as a photolabile protecting group, allowing for the controlled release of the active compound upon exposure to light. This approach opens new avenues for the design of smart drugs that can be activated at specific sites within the body, minimizing systemic side effects.

The synthesis of tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves a series of well-defined steps, including the formation of the aza-bicyclo[4.1.0]heptane ring and the introduction of the hydroxyethyl and tert-butyl groups. A 2023 study in Organic Letters reported the use of electrophilic cyclization to efficiently construct the 3-azabicyclo[4.1.0]heptane-3-carboxylate core. This method not only streamlines the synthesis but also allows for the incorporation of various functional groups, enabling the customization of the molecule for specific therapeutic applications.

Recent computational studies have provided insights into the binding interactions of tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate with biological targets. A 2024 paper in Journal of Computational Chemistry used molecular docking simulations to predict its binding affinity to a panel of GPCRs. The results indicated that the hydroxyethyl group plays a critical role in stabilizing the protein-ligand complex, while the tert-butyl group contributes to hydrophobic interactions. These findings underscore the importance of the molecular structure in determining the compound’s biological activity.

In conclusion, tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 2154256-66-1) represents a versatile and promising molecule with applications spanning pharmaceuticals, materials science, and biotechnology. Its unique structural features, including the tert-butyl, 7-(1-hydroxyethyl), and 3-azabicyclo[4.1.0]heptane-3-carboxylate moieties, enable it to participate in a wide range of biochemical and material-related processes. As research in this area continues to advance, this compound is poised to play a significant role in the development of innovative therapeutic strategies and functional materials.

For further information on the synthesis, applications, and biological activity of tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, please refer to the latest studies in Organic Chemistry, Pharmaceutical Sciences, and Materials Science journals. The integration of this molecule into drug discovery pipelines and material design processes is expected to drive future breakthroughs in multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:2154256-66-1)tert-butyl 7-(1-hydroxyethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
A1078936
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):327.0/523.0/872.0/1307.0
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